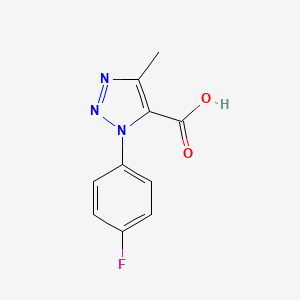![molecular formula C9H6Cl2F3NO B6615282 N-[2-Chloro-4-(trifluoromethyl)phenyl]-alpha-chloroacetamide CAS No. 572881-38-0](/img/structure/B6615282.png)
N-[2-Chloro-4-(trifluoromethyl)phenyl]-alpha-chloroacetamide
Vue d'ensemble
Description
N-[2-Chloro-4-(trifluoromethyl)phenyl]-alpha-chloroacetamide (NCTC) is a chloroacetamide derivative that has been used in scientific research for various applications. It is a compound with a wide range of biochemical and physiological effects, and has been studied for its potential in laboratory experiments.
Applications De Recherche Scientifique
N-[2-Chloro-4-(trifluoromethyl)phenyl]-alpha-chloroacetamide has been studied for its potential applications in scientific research. It has been used as a model compound to study the structure-activity relationship of chloroacetamides, as well as their interactions with enzymes and other proteins. It has also been used to investigate the effects of different solvents and pH on the activity of enzymes, and to study the effects of different substituents on the activity of enzymes.
Mécanisme D'action
N-[2-Chloro-4-(trifluoromethyl)phenyl]-alpha-chloroacetamide is known to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition causes an increase in the levels of acetylcholine in the body, resulting in an increase in the activity of the parasympathetic nervous system. This increased activity leads to a decrease in heart rate, blood pressure, and respiratory rate.
Biochemical and Physiological Effects
N-[2-Chloro-4-(trifluoromethyl)phenyl]-alpha-chloroacetamide has been studied for its effects on the body’s biochemical and physiological processes. It has been found to inhibit the enzyme acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the body. This increased level of acetylcholine has been found to have a number of effects, including an increase in the activity of the parasympathetic nervous system, a decrease in heart rate, and a decrease in blood pressure. N-[2-Chloro-4-(trifluoromethyl)phenyl]-alpha-chloroacetamide has also been found to have anticonvulsant and antinociceptive effects, as well as an inhibitory effect on the enzyme adenosine deaminase.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-Chloro-4-(trifluoromethyl)phenyl]-alpha-chloroacetamide has several advantages for laboratory experiments. It is relatively easy to synthesize and can be used in a variety of experiments, including studies of the structure-activity relationship of chloroacetamides and the effects of different solvents and pH on the activity of enzymes. However, N-[2-Chloro-4-(trifluoromethyl)phenyl]-alpha-chloroacetamide is also limited in its use in laboratory experiments, as it has a low solubility in water and is not stable in aqueous solutions.
Orientations Futures
There are a number of potential future directions for N-[2-Chloro-4-(trifluoromethyl)phenyl]-alpha-chloroacetamide. It could be used to study the effects of different substituents on the activity of enzymes, as well as the effects of different solvents and pH on the activity of enzymes. Additionally, N-[2-Chloro-4-(trifluoromethyl)phenyl]-alpha-chloroacetamide could be used to develop new drugs for the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Finally, N-[2-Chloro-4-(trifluoromethyl)phenyl]-alpha-chloroacetamide could be used to develop new methods for the synthesis of other chloroacetamides.
Méthodes De Synthèse
N-[2-Chloro-4-(trifluoromethyl)phenyl]-alpha-chloroacetamide can be synthesized in a laboratory setting with a few simple steps. The first step is to react 2-chloro-4-(trifluoromethyl)phenyl acetic acid with thionyl chloride. This will produce 2-chloro-4-(trifluoromethyl)phenyl acyl chloride. The acyl chloride is then reacted with alpha-chloroacetamide to form N-[2-Chloro-4-(trifluoromethyl)phenyl]-alpha-chloroacetamide. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 80-90°C.
Propriétés
IUPAC Name |
2-chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F3NO/c10-4-8(16)15-7-2-1-5(3-6(7)11)9(12,13)14/h1-3H,4H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZQNSBLIISUDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701199534 | |
| Record name | 2-Chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701199534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-Chloro-4-(trifluoromethyl)phenyl]-alpha-chloroacetamide | |
CAS RN |
572881-38-0 | |
| Record name | 2-Chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=572881-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701199534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






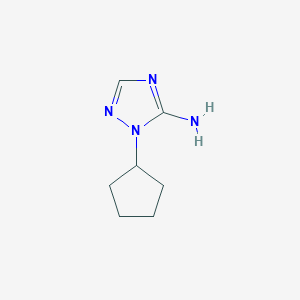
![methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-methylpropanoate](/img/structure/B6615237.png)
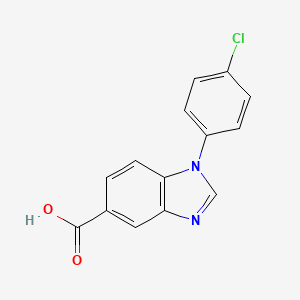
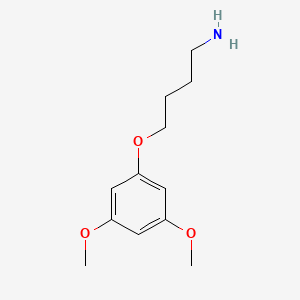
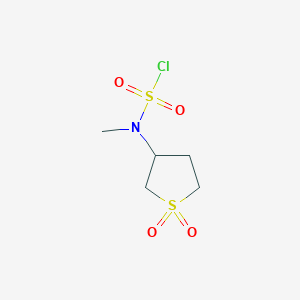

![6-{bicyclo[2.2.1]hept-5-en-2-yl}-5-nitropiperidin-2-one](/img/structure/B6615286.png)
![1-benzyl-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B6615287.png)
![1-[(4-Chlorophenyl)sulfonyl]-N-(4,6-dimethyl-2-benzothiazolyl)-N-(phenylmethyl)-4-piperidinecarboxamide](/img/structure/B6615294.png)

